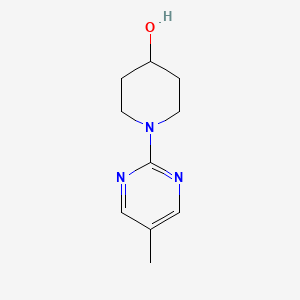

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

CAS No.: 1236285-21-4

Cat. No.: VC2703761

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236285-21-4 |

|---|---|

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 g/mol |

| IUPAC Name | 1-(5-methylpyrimidin-2-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 |

| Standard InChI Key | DEVKWXUWVQMDQJ-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1)N2CCC(CC2)O |

| Canonical SMILES | CC1=CN=C(N=C1)N2CCC(CC2)O |

Introduction

Structural Characteristics and Fundamental Properties

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic organic compound consisting of a piperidine ring substituted with a hydroxyl group at the 4-position and a 5-methylpyrimidine moiety attached to the nitrogen atom at position 1. The molecular structure features multiple nitrogen atoms that serve as potential hydrogen bond acceptors, while the hydroxyl group can function as both a hydrogen bond donor and acceptor.

Basic Identification Parameters

The compound features a 6-membered piperidine ring with a hydroxyl group at the 4-position, providing a secondary alcohol functionality. The nitrogen of the piperidine is connected to a 5-methylpyrimidine ring system at the 2-position, creating a distinct chemical architecture with specific electronic and steric properties that influence its reactivity and potential biological interactions.

Synthetic Methodologies

The synthesis of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol typically involves a nucleophilic aromatic substitution reaction between 4-hydroxypiperidine and a suitably activated pyrimidine precursor. Several synthetic routes have been reported in the literature, with variations in reaction conditions and yields.

Alternative Synthesis Approaches

While the direct substitution method is most common, alternative approaches may include:

-

Palladium-catalyzed cross-coupling reactions between appropriately functionalized piperidine derivatives and pyrimidine precursors

-

Sequential construction of the pyrimidine ring on a pre-functionalized piperidine substrate

-

Reductive amination strategies followed by cyclization and aromatization

Each methodology offers specific advantages depending on the availability of starting materials, scalability requirements, and the desired substitution patterns on the final product.

Spectroscopic and Analytical Characterization

Definitive identification and structural confirmation of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol are typically achieved through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance Spectroscopy

The 1H-NMR spectrum in CDCl3 shows characteristic signals that confirm the structural features of the compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.15 | singlet | 2H | Pyrimidine C-H |

| 5.33 | singlet | 2H | Exchangeable -OH and others |

| 4.32-4.22 | multiplet | 2H | Piperidine equatorial C-H adjacent to N |

| 3.83-3.74 | multiplet | 1H | C-H adjacent to OH |

| 3.37-3.27 | multiplet | 2H | Piperidine axial C-H adjacent to N |

| 2.11 | singlet | 3H | Pyrimidine methyl group |

| 2.03-1.94 | multiplet | 2H | Piperidine C-H |

| 1.62-1.50 | multiplet | 2H | Piperidine C-H |

These spectral assignments correspond to the expected structure, with the pyrimidine protons showing downfield signals due to the deshielding effect of the adjacent nitrogen atoms, while the piperidine ring protons exhibit more complex coupling patterns typical of conformationally mobile six-membered rings.

Chemical Reactivity and Transformations

Based on its structural features, 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical transformations at different reactive sites within the molecule.

Reactivity of the Hydroxyl Group

The secondary alcohol functionality at the 4-position of the piperidine ring represents a key site for chemical modification:

-

Oxidation reactions: The hydroxyl group can be oxidized to form a ketone, yielding the corresponding 4-oxo derivative. This transformation can be achieved using oxidizing agents such as manganese dioxide, Dess-Martin periodinane, or Swern oxidation conditions .

-

Esterification and etherification: The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides to form esters, or in Williamson ether synthesis to form ethers.

-

Dehydration reactions: Under acidic conditions, the hydroxyl group can undergo dehydration to form unsaturated derivatives, potentially leading to rearranged products .

Reactivity of the Pyrimidine Ring

The pyrimidine moiety provides additional sites for chemical modification:

-

Electrophilic substitution reactions: The methyl group on the pyrimidine ring can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivative.

-

Nucleophilic aromatic substitution: While less reactive than the starting 2-chloropyrimidine, the pyrimidine ring may still undergo nucleophilic substitution under forcing conditions, particularly at positions activated by the nitrogen atoms.

-

Metalation and cross-coupling: The pyrimidine ring can potentially undergo directed metalation followed by functionalization or participate in cross-coupling reactions to introduce additional substituents.

The structural similarities with these related compounds suggest that 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol may possess interesting pharmacological properties worth investigating.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents the method of choice for the analysis and purification of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol and related compounds. Typical HPLC conditions might include:

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reverse phase (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Detection | UV detection at 254 nm (characteristic for pyrimidine absorbance) |

| Flow Rate | 1.0 mL/min |

| Sample Preparation | Dissolution in methanol or acetonitrile |

These conditions would allow for the effective separation of the target compound from reaction impurities or degradation products.

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak [M+H]+ at m/z 194.25, corresponding to the protonated molecular weight of 193.24 g/mol. Fragmentation patterns would likely include the loss of the hydroxyl group and cleavage at the piperidine-pyrimidine bond.

Current Research Trends and Future Directions

Scaffold Optimization

Current research involving pyrimidine-piperidine scaffolds focuses on structural modifications to enhance specific properties:

-

Substitution patterns: Introduction of various functional groups on both the piperidine and pyrimidine rings to modulate lipophilicity, binding affinity, and metabolic stability.

-

Conformational restriction: Incorporation of additional rings or substituents to limit conformational flexibility and potentially enhance binding specificity.

-

Prodrug approaches: Modification of the hydroxyl group to improve pharmacokinetic properties through esterification or other reversible derivatization strategies.

Future Research Opportunities

Several promising research directions for 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol include:

-

Comprehensive SAR studies: Systematic investigation of the structure-activity relationships through the synthesis and biological evaluation of analog libraries.

-

Mechanism of action studies: Detailed investigation of the molecular interactions with potential biological targets through computational modeling, binding assays, and structural biology approaches.

-

Development of synthetic methodologies: Exploration of more efficient, scalable, and environmentally friendly synthetic routes, potentially including flow chemistry or biocatalytic approaches.

-

Expanded application domains: Investigation of applications beyond medicinal chemistry, such as in materials science, catalysis, or as building blocks for supramolecular assemblies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume